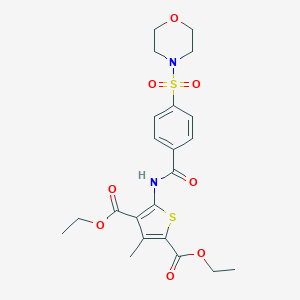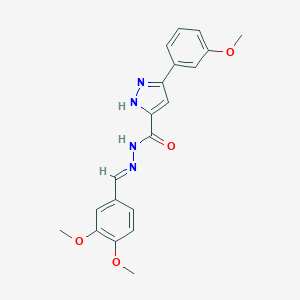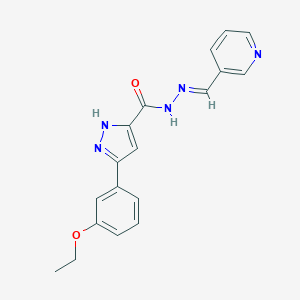
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate, also known as MMST, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MMST is a small molecule that belongs to the class of thiophene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate, have been studied for their potential anticancer properties. The compound’s structure allows it to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .
Organic Semiconductors
Due to the thiophene moiety’s ability to conduct electricity, this compound is of interest in the development of organic semiconductors. Its molecular structure could be utilized in creating more efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-Inflammatory Drugs
The thiophene ring is a common feature in many anti-inflammatory drugs. The specific compound could be a precursor or a lead compound in the synthesis of new medications aimed at reducing inflammation .
Antimicrobial Agents
Research has indicated that thiophene derivatives exhibit antimicrobial properties. This particular compound could be used to develop new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .
Material Science: Corrosion Inhibitors
In material science, thiophene derivatives are known to act as corrosion inhibitors. This compound could be applied in coatings or treatments to prevent corrosion in metals, extending the life of various structures and machinery .
Kinase Inhibition
Kinases are enzymes that play a crucial role in the signaling pathways of cells. Thiophene derivatives have been shown to inhibit kinase activity, which is significant in the treatment of diseases like cancer. This compound could be a key player in the development of new kinase inhibitors .
Propriétés
IUPAC Name |
diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-6-8-16(9-7-15)34(28,29)24-10-12-30-13-11-24/h6-9H,4-5,10-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLUNOYYNPANK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B379961.png)
![methyl 4-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoate](/img/structure/B379963.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B379967.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide](/img/structure/B379969.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B379971.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B379973.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B379974.png)
![N'-[3-(benzyloxy)benzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B379977.png)


![methyl 4-[(E)-({[3-(1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B379990.png)
![N'-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B379994.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B379996.png)
![N'-(3-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380002.png)